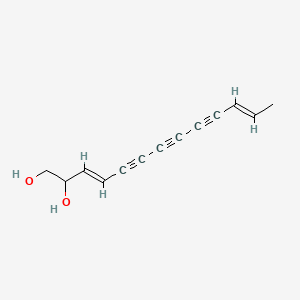

3,11-Tridecadiene-5,7,9-triyne-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

65398-35-8 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol |

InChI |

InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+ |

InChI Key |

GVCJUCQUVWZELI-MYPVRGOXSA-N |

Isomeric SMILES |

C/C=C/C#CC#CC#C/C=C/C(CO)O |

Canonical SMILES |

CC=CC#CC#CC#CC=CC(CO)O |

Origin of Product |

United States |

Elucidation of Stereochemistry and Advanced Structural Analysis of 3,11 Tridecadiene 5,7,9 Triyne 1,2 Diol

Spectroscopic Methodologies for Stereochemical Assignment

The precise arrangement of atoms in space, or stereochemistry, is crucial to the biological activity and chemical properties of 3,11-tridecadiene-5,7,9-triyne-1,2-diol. A combination of spectroscopic and chiroptical methods is essential to define the relative and absolute configurations of its chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the connectivity of atoms. For polyacetylenes like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

The ¹H NMR spectrum of a polyacetylene reveals characteristic signals for protons in different chemical environments. For instance, olefinic protons in the conjugated system of this compound would exhibit distinct chemical shifts and coupling constants, which can help determine the geometry (E/Z) of the double bonds. Protons adjacent to the hydroxyl groups and the terminal methyl group would also have specific resonances.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Polyacetylene Diol Data based on a similar C10 polyacetylene, 3-(R),8(E)-decene-4,6-diyne-1,3,10-triol. nih.gov

| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |

| 1 | 59.1 | 3.69 (m) |

| 2 | 41.4 | 1.88 (m, 6.8) |

| 3 | 60.4 | 4.57 (t, 6.8) |

| 4 | 69.5 | - |

| 5 | 74.1 | - |

| 6 | 77.5 | - |

| 7 | 84.2 | - |

| 8 | 108.6 | 6.39 (td, 4.7, 15.9) |

| 9 | 148.2 | 5.79 (dtd, 0.7, 2.1, 15.9) |

| 10 | 62.6 | 4.13 (dd, 2.1, 4.7) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of contiguous proton networks within the molecule. For this compound, COSY would confirm the connectivity between the protons of the diol, the adjacent olefinic protons, and the terminal methyl group protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting molecular fragments, especially around quaternary carbons like those in the triyne system, and for linking different functional groups together.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₃H₁₂O₂), HRMS would confirm this composition. researchgate.netnih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For polyacetylene diols, characteristic fragmentation may involve the loss of water from the diol moiety, as well as cleavages along the carbon chain, particularly at the weaker bonds adjacent to the conjugated system. Analysis of these fragments helps to corroborate the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 201.0915 | Protonated molecule |

| [M+Na]⁺ | 223.0735 | Sodium adduct |

| [M-H₂O+H]⁺ | 183.0809 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 165.0704 | Loss of two water molecules |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide crucial information about the functional groups and the conjugated system of this compound.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the different functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. The C≡C triple bonds of the triyne system would give rise to sharp, weak to medium absorptions in the 2100-2260 cm⁻¹ region. The C=C double bonds of the diene would show absorptions in the 1600-1680 cm⁻¹ range. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : The extensive conjugation in this compound, arising from the diene and triyne moieties, results in the absorption of ultraviolet and visible light. The UV-Vis spectrum is characterized by one or more strong absorption maxima (λmax). The position of these maxima is indicative of the length and nature of the conjugated chromophore. As the extent of conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift). nih.govresearchgate.net For polyacetylenes, a series of fine-structured absorption bands is often observed. The UV spectrum for an ene-diyne chromophore, a substructure of the target molecule, is typically found in the range of 220-300 nm. nih.govnih.gov

Table 3: Expected IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Absorption Range | Functional Group/Chromophore |

| IR | 3200-3600 cm⁻¹ | O-H stretch (hydroxyl) |

| IR | 2100-2260 cm⁻¹ | C≡C stretch (alkyne) |

| IR | 1600-1680 cm⁻¹ | C=C stretch (alkene) |

| UV-Vis | 220-350 nm | Conjugated ene-triyne system |

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination

The absolute configuration of chiral molecules, which describes the 3D arrangement of its atoms in a non-superimposable mirror image, can be determined using chiroptical methods like Circular Dichroism (CD) spectroscopy. rjpharmacognosy.ir CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For a molecule like this compound, which contains stereocenters, the experimental CD spectrum can be compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the (2R) or (2S) isomer). nih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. This method has been successfully applied to determine the absolute configuration of other complex natural products, including polyacetylenes. researchgate.net The Cotton effects (positive or negative peaks) in the CD spectrum are directly related to the stereochemistry of the molecule.

Isomeric Forms and Stereochemical Considerations

The structural framework of this compound allows for a number of stereoisomers due to the presence of a chiral center at the C-2 position of the diol and the geometric isomerism at the C-3 and C-11 double bonds. The chirality at C-2 means that the compound can exist as two enantiomers, (2R) and (2S). Furthermore, each of the double bonds at positions 3 and 11 can exist in either a Z (zusammen) or E (entgegen) configuration. This results in a total of eight possible stereoisomers.

One of the most well-documented stereoisomers is Safynol, which has been identified as (2R,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol. chemsrc.comnih.gov Its enantiomer, the (2S) form, has also been noted. chemsrc.com The CAS number 27978-14-9 is associated with these compounds, sometimes referring to a specific stereoisomer and at other times potentially to a mixture. chemsrc.comnih.gov

The elucidation of the absolute configuration of these isomers relies on a combination of spectroscopic techniques and chemical methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the relative configuration of the double bonds by analyzing the coupling constants of the vinylic protons. The absolute configuration of the chiral center is often determined through methods such as the modified Mosher's method or by analyzing the circular dichroism (CD) spectrum, which provides information on how the chiral molecule interacts with polarized light.

While the (E,E)-isomers are commonly found in nature, the potential for (Z,E), (E,Z), and (Z,Z)-isomers exists, and their presence can vary depending on the plant source and environmental conditions. The study of polyacetylenes from various species within the Asteraceae family, such as those from the genus Bidens, has shown that a mixture of geometric isomers often co-occurs. The separation and characterization of these individual isomers are critical for understanding their unique biological roles.

Below is a table summarizing the possible stereoisomers of this compound:

| Stereoisomer Name | Configuration at C-2 | Configuration at C-3 | Configuration at C-11 |

| (2R,3E,11E)-isomer | R | E | E |

| (2S,3E,11E)-isomer | S | E | E |

| (2R,3Z,11E)-isomer | R | Z | E |

| (2S,3Z,11E)-isomer | S | Z | E |

| (2R,3E,11Z)-isomer | R | E | Z |

| (2S,3E,11Z)-isomer | S | E | Z |

| (2R,3Z,11Z)-isomer | R | Z | Z |

| (2S,3Z,11Z)-isomer | S | Z | Z |

Biosynthetic Pathways and Genetic Regulation of 3,11 Tridecadiene 5,7,9 Triyne 1,2 Diol

Enzymatic Catalysis in Polyyne Biosynthesis

The formation of the characteristic triple bonds (alkynyl groups) in polyacetylenes is a key biochemical challenge catalyzed by specialized enzymes. nih.gov Isotopic tracer experiments conducted between 1960 and 1990 were fundamental in establishing that the majority of these compounds originate from fatty acid and polyketide precursors. nih.govnih.gov The biosynthesis is not a simple polymerization but rather a sophisticated enzymatic modification of these precursors. Unlike the chemical synthesis of polyesters which often requires high temperatures and metal catalysts, biological systems utilize enzymes that operate under mild physiological conditions. nih.gov

The introduction of unsaturation, both double and triple bonds, into the fatty acid backbone is primarily accomplished by a class of enzymes known as fatty acid desaturases (FADs) and acetylenases. mdpi.com These enzymes are often variants of the well-characterized FAD2-type desaturases. nih.govplantae.org

The key steps involve:

Desaturation: Microsomal oleate (B1233923) Δ12-desaturases (FAD2) catalyze the conversion of a single bond to a double bond, for instance, transforming oleic acid (C18:1) into linoleic acid (C18:2). mdpi.com This is a critical step as linoleic acid is a common precursor for polyacetylene biosynthesis in plants. mdpi.com

Acetylenation: Specialized enzymes, known as acetylenases, then catalyze the conversion of a double bond into a triple bond. mdpi.com For example, a Δ12-fatty acid acetylenase can convert the double bond in linoleic acid to a triple bond, forming crepenynic acid, one of the first monoacetylenic fatty acids in the pathway. researchgate.netmdpi.com

In bacteria, a different enzymatic machinery has been identified. Mutational analyses have shown that a triad (B1167595) of desaturase enzymes works in synergy to introduce multiple triple bonds into a fatty acid substrate that is attached to an acyl carrier protein (ACP). nih.govbohrium.comresearchgate.net This highlights a thiotemplated mechanism for bacterial polyyne assembly, which differs from the pathways characterized in plants and fungi. bohrium.comresearchgate.net

Table 1: Key Enzymes in Polyyne Biosynthesis

| Enzyme Type | Function | Example Gene/Protein | Organism Source |

|---|---|---|---|

| Δ12-Oleate Desaturase | Converts oleic acid (18:1) to linoleic acid (18:2). mdpi.com | FAD2 | Plants (e.g., Arabidopsis thaliana) mdpi.com |

| Δ12-Fatty Acid Acetylenase | Converts a double bond to a triple bond (e.g., linoleic acid to crepenynic acid). mdpi.com | BPFAA | Bidens pilosa mdpi.com |

| Desaturase Triad | Synergistically introduces multiple triple bonds. nih.govbohrium.com | CayB1, CayC, CayE | Trinickia caryophylli nih.govresearchgate.net |

| Fatty Acyl-AMP Ligase | Activates and loads fatty acids onto an Acyl Carrier Protein (ACP). researchgate.netnih.gov | CayA, PgnA | Bacteria (e.g., Pseudomonas protegens) nih.govnih.gov |

The biosynthesis of polyacetylenes like 3,11-tridecadiene-5,7,9-triyne-1,2-diol begins with primary metabolites, specifically fatty acids. nih.govresearchgate.net In most eukaryotes, saturated fatty acids are synthesized in the cytosol (or plastids in green plants) from acetyl-CoA and malonyl-CoA units. nih.govresearchgate.net

Feeding experiments using labeled isotopes have confirmed that C18 fatty acids, particularly oleic acid, are the primary starting point for the biosynthesis of C17 polyacetylenes of the falcarinol-type, which are structurally related to C13 polyacetylenes. lth.se The metabolic pathway generally follows a sequence where oleic acid is dehydrogenated to produce C18-acetylenes like crepenynic acid and dehydrocrepenynic acid. lth.se Subsequent reactions, including β-oxidation to shorten the carbon chain, further desaturation, and hydroxylation, lead to the vast diversity of polyacetylenic structures observed in nature. mdpi.comlth.se

Table 2: Precursors in Plant-Derived Polyacetylene Biosynthesis

| Precursor Molecule | Chemical Formula | Role in Pathway |

|---|---|---|

| Oleic Acid | C18H34O2 | Primary C18 fatty acid precursor. mdpi.comlth.se |

| Linoleic Acid | C18H32O2 | Product of oleic acid desaturation; substrate for acetylenase. mdpi.com |

Biosynthetic Gene Cluster Analysis

In many microorganisms, the genes responsible for the biosynthesis of a specific secondary metabolite are physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). researchgate.netresearchgate.net This arrangement facilitates the co-regulation and potential horizontal transfer of the entire metabolic pathway. nih.govbiorxiv.org The discovery of polyyne BGCs in various bacteria has been a significant breakthrough in understanding their formation. biorxiv.orgnih.gov

Analysis of characterized bacterial polyyne BGCs reveals a conserved set of core genes. researchgate.netnih.gov A minimal seven-gene cassette has been identified in many bacteria, which builds upon a three-gene cassette responsible for basic alkyne biosynthesis. nih.gov This core set typically includes genes for fatty acyl-AMP ligases, acyl carrier proteins, multiple desaturases, a thioesterase, and sometimes regulatory and transport proteins. researchgate.netnih.gov For instance, in Pseudomonas protegens, the pgn BGC directs the synthesis of the polyyne protegencin. nih.gov The regulation of these clusters can be complex, involving both pathway-specific regulators located within the BGC and global regulators that respond to broader cellular signals. researchgate.netnih.gov

Modern 'omics' technologies have revolutionized the discovery and characterization of natural product biosynthetic pathways. biorxiv.org

Genomic Approaches: The increasing availability of sequenced genomes allows for "genome mining," where scientists search for sequences homologous to known biosynthetic genes. biorxiv.org Phylogeny-guided genome mining, which compares the evolutionary history of biosynthetic genes, has proven to be a particularly fruitful method for discovering novel polyyne BGCs and understanding their distribution across different bacterial species. nih.govbiorxiv.orgbiorxiv.org This approach led to the identification of the pgn cluster in Pseudomonas. nih.gov

Transcriptomic Approaches: Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, provides a snapshot of gene expression under specific conditions. nih.gov By comparing the transcriptomes of polyacetylene-producing and non-producing tissues or strains, researchers can identify which genes within a candidate BGC are actively expressed during metabolite production. plantae.orgnih.gov This was effectively used in carrot, where comparing gene expression profiles in different tissues with the accumulation of polyacetylenes helped identify candidate FAD2-like genes involved in the pathway. plantae.org

Comparative Biosynthesis across Producing Organisms

Polyacetylene biosynthesis has evolved independently or diverged significantly across different biological kingdoms. nih.govnih.gov While bacteria, plants, and fungi all produce these compounds, the underlying genetic and enzymatic systems show notable differences. nih.govresearchgate.net Bacterial pathways are often encoded in compact, horizontally transferable BGCs and utilize a thiotemplated mechanism with a triad of desaturases. bohrium.comresearchgate.netnih.gov In contrast, plant pathways appear to have evolved from primary fatty acid metabolism enzymes, particularly the FAD2 desaturases, and are not typically organized in the same manner as bacterial BGCs. nih.govnih.gov

The biosynthesis of polyacetylenes is well-documented in plant families such as Apiaceae (e.g., carrot) and Asteraceae. nih.govresearchgate.netlth.se The compound this compound is a C13 polyacetylene, a class of compounds frequently found in these families.

The biosynthetic route in plants is understood to proceed as follows:

Initiation: The pathway starts with C18 fatty acids from primary metabolism, typically oleic acid bound to a lipid carrier. nih.govlth.se

Desaturation/Acetylenation: A series of membrane-bound FAD2-like desaturases and acetylenases introduce double and triple bonds into the C18 chain, forming key intermediates like crepenynic acid. nih.govresearchgate.netmdpi.com

Chain Shortening and Modification: The C18 polyacetylenic fatty acids are then modified. This can include shortening of the carbon chain, often via a process analogous to β-oxidation, to produce C17, C14, or C13 polyacetylenes. lth.se Further modifications such as hydroxylation, dehydrogenation, or isomerization create the vast structural diversity of plant polyacetylenes. nih.govmdpi.com For example, the widely studied C17 polyacetylene falcarinol (B191228) is formed through such a sequence. lth.se The formation of the diol group in this compound would occur during these late-stage modifications.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| This compound | C13 Polyacetylene |

| Oleic acid | C18 Monounsaturated Fatty Acid |

| Linoleic acid | C18 Polyunsaturated Fatty Acid |

| Crepenynic acid | C18 Monoacetylenic Fatty Acid |

| Dehydrocrepenynic acid | C18 Diacetylenic Fatty Acid |

| Falcarinol | C17 Polyacetylene |

| Protegencin | Bacterial Polyacetylene |

| Acetyl-CoA | Primary Metabolite |

Fungal and Bacterial Polyyne Biosynthesis

The biosynthesis of polyynes, characterized by their alternating single and triple carbon-carbon bonds, is a fascinating example of nature's chemical ingenuity. In both fungi and bacteria, these compounds are typically assembled through pathways that share similarities with fatty acid and polyketide synthesis.

Fungal Polyyne Pathways: In fungi, the backbone of polyyne molecules is often constructed by Type I iterative polyketide synthases (PKSs). capes.gov.brchemsrc.com These large, multidomain enzymes catalyze the repeated condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build the carbon chain. capes.gov.brchemsrc.com The remarkable structural diversity of fungal polyketides and polyynes arises from the varied programming of these PKS enzymes, which can include a suite of tailoring domains like ketoreductases, dehydratases, and enoylreductases that modify the growing polyketide chain. capes.gov.br

The formation of the characteristic triple bonds (alkynes) is a critical step. While the precise mechanisms for many fungal polyynes are still under investigation, it is understood that desaturase enzymes play a crucial role. These enzymes introduce unsaturation into the fatty acid or polyketide precursor. The genetic instructions for these biosynthetic enzymes are typically co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov This clustering facilitates the coordinated expression of all the proteins required to produce the final metabolite. nih.gov Genome mining efforts are ongoing to identify and characterize novel fungal BGCs, which may encode the pathways for a vast number of yet-undiscovered natural products. nih.gov

Bacterial Polyyne Pathways: Bacteria, particularly those from the genera Pseudomonas and Burkholderia, are also known producers of bioactive polyynes. nih.gov Similar to fungi, bacterial polyyne biosynthesis is dependent on dedicated BGCs. nih.gov A conserved set of core genes is often found in these clusters, including those encoding a fatty acyl-AMP ligase, an acyl carrier protein (ACP), and a series of desaturases. nih.gov

Research into bacterial polyynes has identified a conserved triad of desaturase genes as essential for the formation of the polyyne structure. nih.gov These enzymes work in a coordinated fashion to introduce the multiple triple bonds into a fatty acid precursor. For instance, in the biosynthesis of protegencin by Pseudomonas protegens, a specific BGC, designated pgn, directs the synthesis of this novel polyyne. nih.gov The evolution of these BGCs is thought to involve horizontal gene transfer, contributing to the spread of polyyne-producing capabilities among different bacterial species. nih.gov

The table below summarizes key components generally involved in fungal and bacterial polyyne biosynthesis, which likely share features with the pathway for this compound.

| Organism Type | Key Biosynthetic Component | Function |

| Fungi | Type I Iterative Polyketide Synthase (PKS) | Assembles the carbon backbone from acyl-CoA precursors. capes.gov.brchemsrc.com |

| Desaturases | Introduce double and triple bonds. | |

| Tailoring Enzymes (e.g., Reductases, Dehydratases) | Modify the polyketide chain to create structural diversity. capes.gov.br | |

| Bacteria | Fatty Acyl-AMP Ligase & Acyl Carrier Protein (ACP) | Activate and carry the fatty acid precursor. nih.gov |

| Conserved Desaturase Triad | Catalyzes the formation of multiple triple bonds. nih.gov | |

| Thioesterase | Releases the final polyyne product from the ACP. nih.gov |

Regulation of Biosynthetic Gene Expression

The production of specialized metabolites like this compound is a resource-intensive process for the producing organism and is therefore subject to stringent regulation. The expression of the biosynthetic genes within a BGC is often controlled at multiple levels to ensure that the compound is produced only when needed. researchgate.net

In many fungi, BGCs contain one or more pathway-specific transcription factors. nih.gov These regulatory proteins bind to specific DNA sequences within the promoter regions of the other genes in the cluster, thereby activating or repressing their transcription. The activity of these transcription factors can, in turn, be influenced by broader, global regulatory networks within the cell that respond to environmental cues such as nutrient availability, pH, and developmental stage. researchgate.net Many fungal BGCs are considered "silent" under standard laboratory conditions and are only activated in response to specific triggers, such as interaction with other microorganisms. researchgate.net

In bacteria, a similar hierarchical regulatory system exists. For example, the production of polyynes in Pseudomonas protegens is controlled at both a pathway-specific and a global level. The pgn BGC contains a regulatory gene, pgnC, which acts as a direct activator for the transcription of the other biosynthetic genes in the cluster. nih.gov The expression of pgnC itself is under the control of a global regulatory system, highlighting a two-tiered control mechanism.

The table below outlines the general regulatory elements that are likely involved in controlling the biosynthesis of polyynes such as this compound.

| Regulatory Level | Component | Function in Fungi | Function in Bacteria |

| Pathway-Specific | BGC-encoded Transcription Factors | Directly control the expression of genes within the cluster. nih.gov | Directly activate biosynthetic gene promoters (e.g., PgnC). nih.gov |

| Global Regulation | Cellular Regulatory Networks | Respond to environmental signals (e.g., nutrient levels, stress) to modulate BGC expression. researchgate.net | Higher-level regulators that control the expression of pathway-specific activators (e.g., GacA). |

| Epigenetic Control | Chromatin Remodeling | Can lead to the silencing or activation of entire BGCs. researchgate.net | Not as commonly described for bacterial BGC regulation. |

While the specific biosynthetic gene cluster and regulatory network for this compound have not yet been fully elucidated, the principles of fungal and bacterial polyyne synthesis provide a strong foundation for future research aimed at uncovering the precise molecular machinery behind the production of this complex natural product.

Chemical Synthesis and Analogues of 3,11 Tridecadiene 5,7,9 Triyne 1,2 Diol

Total Synthesis Approaches to 3,11-Tridecadiene-5,7,9-triyne-1,2-diol

A plausible synthetic route for this compound would likely involve the coupling of two key fragments, a strategy commonly used in the synthesis of other polyacetylenes. This retrosynthetic analysis would break the complex molecule into smaller, more manageable precursors that can be synthesized and then combined in the final steps.

The synthesis of polyynes is fraught with challenges, primarily due to the inherent instability of the conjugated triple bond system. mdpi.com Long polyyne chains are prone to exothermic cross-linking, which can lead to explosive decomposition. mdpi.com This high reactivity necessitates careful handling and the use of protective strategies throughout the synthetic sequence.

Key challenges include:

Instability: The high energy of the sp-hybridized carbons makes polyynes susceptible to degradation via light, heat, or the presence of oxygen.

Cross-linking: The linear arrangement of the polyyne chain can facilitate intermolecular reactions, leading to polymerization and the formation of insoluble, intractable materials. mdpi.com

Solubility: As the chain length increases, the solubility of polyynes in common organic solvents tends to decrease, complicating purification and characterization.

To overcome these challenges, chemists often employ strategies such as the use of bulky terminal groups to sterically hinder intermolecular interactions and the encapsulation of the polyyne chain within larger molecular frameworks like rotaxanes. mdpi.com Furthermore, reactions are typically carried out under inert atmospheres and at low temperatures to minimize degradation.

The presence of two stereocenters in the 1,2-diol moiety of this compound necessitates stereoselective synthetic methods to control the absolute and relative stereochemistry. Drawing parallels from the synthesis of related natural products, several powerful techniques could be employed.

For instance, in the synthesis of strongylodiols, which also contain diacetylenic diol features, a key step involves the stereoselective reduction of a ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones to alcohols. nih.gov This approach could be adapted to set the stereochemistry of one of the hydroxyl groups.

Another powerful strategy is the use of chiral catalysts for the addition of alkynes to aldehydes. For example, the synthesis of chiral falcarindiol (B120969) analogues has been achieved using a BINOL-promoted alkyne addition to aldehydes. lookchem.com This method allows for the direct formation of a chiral propargyl alcohol, a key intermediate in polyacetylene synthesis. lookchem.com

The stereoselective synthesis of 1,3-diols, a related structural motif, has also been extensively studied and offers valuable insights. guidechem.com Methods such as substrate-induced diastereoselective reduction of β-hydroxyketones and enzymatic resolutions are powerful tools for controlling stereochemistry. guidechem.com

A hypothetical stereoselective synthesis of this compound could, therefore, involve the asymmetric dihydroxylation of a terminal alkene or the stereoselective opening of a chiral epoxide to install the 1,2-diol unit with the desired configuration.

Synthesis of Structurally Related Polyacetylenes and Analogues

The synthesis of falcarindiol ((3R,8S)-heptadeca-1,9(Z)-diene-4,6-diyne-3,8-diol), a C17 polyacetylenic diol with demonstrated biological activity, provides a valuable blueprint for the synthesis of this compound. The first stereoselective total synthesis of (3R,8S)-falcarindiol was reported from L-tartaric acid and D-xylose. mdpi.com A key step in this synthesis is the Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a 1-bromoalkyne to form the diacetylene core. mdpi.comnih.gov

Table 1: Key Reactions in the Synthesis of Falcarindiol and Related Polyacetylenes

| Reaction | Description | Reference |

|---|---|---|

| Cadiot-Chodkiewicz Coupling | A cross-coupling reaction between a terminal alkyne and a 1-haloalkyne catalyzed by a copper(I) salt in the presence of an amine base to form a diacetylene. | nih.govnih.gov |

| Glaser-Hay Coupling | An oxidative coupling of two terminal alkynes to form a symmetric diyne, often using a copper(I) salt, an amine base, and an oxidant like oxygen or a copper(II) salt. | |

| Corey-Bakshi-Shibata (CBS) Reduction | An enantioselective reduction of a ketone to a secondary alcohol using a chiral oxazaborolidine catalyst and a borane (B79455) source. | nih.gov |

The synthesis of panaxytriol, another related polyacetylene, and its analogues has also been explored, contributing to the toolbox of synthetic methods for this class of compounds. These syntheses often rely on building a polyunsaturated carbon chain through a series of coupling reactions and then introducing the necessary functional groups.

Derivatization Strategies for Structural Modification

A key functional group for derivatization is the vicinal diol. A selective and sensitive method for profiling vicinal diols involves post-column derivatization with 6-bromo-3-pyridinylboronic acid (BPBA) followed by mass spectrometry. nih.gov This reaction forms a cyclic boronate ester, which can be readily detected. nih.gov While this method is primarily for analytical purposes, the underlying chemistry of boronate ester formation could be adapted for synthetic modifications.

Other potential derivatization strategies include:

Esterification or Etherification: The hydroxyl groups can be converted to esters or ethers to investigate the role of hydrogen bonding and polarity in biological interactions.

Oxidation: The secondary alcohol could be oxidized to a ketone, altering the electronic and steric properties of that part of the molecule.

Click Chemistry: The terminal alkyne, if present in an analogue, could be functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click reaction.

A systematic study on phenyl polyyne diols has demonstrated the value of derivatization in developing potential chemopreventive agents. nih.gov In this study, thirty-seven analogues of a 1-phenylhexa-2,4-diyne-1,6-diol scaffold were synthesized and evaluated, revealing important structure-activity relationships. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Falcarindiol |

| Strongylodiols |

| Panaxytriol |

| 1-Phenylhexa-2,4-diyne-1,6-diol |

| 6-Bromo-3-pyridinylboronic acid |

| L-Tartaric acid |

Molecular and Cellular Biological Activities of 3,11 Tridecadiene 5,7,9 Triyne 1,2 Diol Pre Clinical Focus

Antimicrobial Modulatory Effects

Antifungal Activities against Plant and Human Pathogens (in vitro/in vivo non-human)

Falcarindiol (B120969) (FaDOH), a polyacetylene found in various plants, has demonstrated notable antifungal properties against a range of plant and human pathogenic fungi. In vitro studies have shown its effectiveness in inhibiting the growth of several fungal species. For instance, concentrations between 20 and 200 µg/mL were particularly effective at inhibiting spore formation in various fungi. researchgate.net

Research has highlighted the potential of plant extracts containing falcarindiol to control the growth of plant pathogenic fungi, suggesting an alternative to synthetic fungicides. researchgate.net Studies have shown that falcarindiol exhibits antifungal activity against phytopathogenic fungi such as Alternaria alternata, Botrytis cinerea, and Fusarium oxysporum. mdpi.com The antifungal activity of falcarindiol is attributed to its ability to disrupt fungal cell membranes.

In the context of human pathogens, some edible flowers containing phenolic compounds like quercetin (B1663063) and gallic acid have shown antifungal properties against Candida albicans and Candida tropicalis. mdpi.com While not a direct study of falcarindiol, this highlights the potential of plant-derived compounds in combating human fungal infections. The antifungal activity of plant extracts is often evaluated using methods like the agar-well diffusion method against reference strains such as Candida albicans and Aspergillus niger. nih.gov

The following table summarizes the observed antifungal activities of Falcarindiol:

| Fungal Pathogen | Type | Concentration/Effect | Reference |

|---|---|---|---|

| Various fungi | Plant Pathogen | 20-200 µg/mL (inhibited spore formation) | researchgate.net |

| Alternaria alternata | Plant Pathogen | Activity observed | mdpi.com |

| Botrytis cinerea | Plant Pathogen | Activity observed | mdpi.com |

| Fusarium oxysporum | Plant Pathogen | Activity observed | mdpi.com |

| Candida albicans | Human Pathogen | Antifungal activity noted in extracts containing similar compounds | mdpi.com |

Antibacterial Properties (in vitro/in vivo non-human)

Falcarindiol has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. cabidigitallibrary.org In vitro studies have shown that it can strongly inhibit the growth of bacteria such as Micrococcus luteus and Bacillus cereus, with a minimum inhibitory concentration (MIC) value of 50 µg/ml. nih.gov It has also shown activity against Staphylococcus aureus. researchgate.net

While generally more effective against Gram-positive bacteria, some research indicates that certain related compounds can also be active against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netscconline.org The antibacterial action of many natural compounds is often attributed to their ability to disrupt the bacterial membrane. cabidigitallibrary.org

In a non-human in vivo study using a burned mouse model, falcarindiol significantly reduced mortality in mice infected with Pseudomonas aeruginosa. nih.gov This effect was attributed to its ability to inhibit multiple virulence factors in the bacterium. nih.gov

Below is a table summarizing the antibacterial properties of Falcarindiol:

| Bacterial Strain | Gram-type | In Vitro/In Vivo | Finding | Reference |

|---|---|---|---|---|

| Micrococcus luteus | Positive | In vitro | MIC of 50 µg/ml | nih.gov |

| Bacillus cereus | Positive | In vitro | MIC of 50 µg/ml | nih.gov |

| Staphylococcus aureus | Positive | In vitro | Growth inhibition observed | researchgate.net |

Cellular and Molecular Impacts on Malignant Cell Lines (in vitro)

Cytotoxicity and Antiproliferative Effects in Cancer Cell Models

Falcarindiol has been the subject of numerous in vitro studies for its cytotoxic and antiproliferative effects on various cancer cell lines. It has been shown to preferentially kill colon cancer cells while having a lesser effect on normal colon epithelial cells. nih.gov The compound exhibits significant antiproliferative effects in human colorectal cancer cell lines HCT-116 and HT-29. researchgate.net For instance, in HCT-116 cells, falcarindiol showed potent antiproliferative effects at concentrations as low as 2 µM, with an IC50 value of 1.7 µM. researchgate.net In HT-29 cells, significant effects were seen at 10 µM, with an IC50 of 13.2 µM. researchgate.net

The cytotoxic activity of falcarindiol is not limited to colon cancer. It has also been observed in other cancer cell models, and its effects are often compared to standard chemotherapeutic drugs. mdpi.com The mechanism behind its cytotoxicity is believed to involve the induction of endoplasmic reticulum (ER) stress. nih.govnih.gov

The following table details the cytotoxic and antiproliferative effects of Falcarindiol on different cancer cell lines:

| Cell Line | Cancer Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| HCT-116 | Colorectal Cancer | 2 µM | Potent antiproliferative effects | researchgate.net |

| HCT-116 | Colorectal Cancer | 1.7 µM | IC50 value | researchgate.net |

| HT-29 | Colorectal Cancer | 10 µM | Significant antiproliferative effects | researchgate.net |

| HT-29 | Colorectal Cancer | 13.2 µM | IC50 value | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which falcarindiol exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that falcarindiol can induce apoptosis in cancer cells, which is often a desired outcome in cancer therapy. mdpi.com This process is frequently accompanied by cell cycle arrest, where the compound halts the proliferation of cancer cells at specific phases of the cell cycle. researchgate.net

In human oral cancer cells, for example, related natural compounds have been shown to induce apoptosis and autophagy. mdpi.com The induction of apoptosis by falcarindiol is linked to the activation of the unfolded protein response (UPR) due to ER stress. nih.gov Furthermore, some studies suggest that falcarindiol can cause cell cycle arrest at the G2/M phase in colorectal cancer cells. researchgate.net The modulation of genes involved in apoptosis, such as the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, is a critical aspect of this process. nih.gov

Anti-inflammatory Properties (in vitro/in vivo non-human)

Falcarindiol is recognized for its potent anti-inflammatory properties. nih.gov In vitro and non-human in vivo studies have demonstrated its ability to inhibit key inflammatory markers. frontiersin.org It has been shown to be an effective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are central to the inflammatory process. researchgate.net The IC50 value for COX-1 inhibition has been reported to be as low as 0.3 µM. researchgate.net

In a rat model of colorectal cancer, falcarindiol demonstrated an antineoplastic effect that was likely due to the inhibition of pro-inflammatory markers within the NF-κB signaling pathway, such as TNFα and interleukin 6. nih.govfrontiersin.org The compound's ability to reduce inflammation is also considered a contributing factor to its potential cancer chemopreventive effects. mdpi.com Some research also indicates that falcarindiol has anti-inflammatory activities in the context of bacterial infections, which could contribute to its therapeutic effects. nih.gov

The anti-inflammatory actions of Falcarindiol are summarized below:

| Model | Inflammatory Marker/Pathway | Effect | Reference |

|---|---|---|---|

| In vitro | COX-1 | Inhibition (IC50 = 0.3 µM) | researchgate.net |

| In vitro (colon cancer cells) | COX-2 | Inhibition | researchgate.net |

| Rat model (colorectal cancer) | NF-κB signaling pathway (TNFα, IL-6) | Inhibition | nih.govfrontiersin.org |

Neurobiological Effects and Neuroprotective Potential (in vitro/in vivo non-human)

Direct studies on the neurobiological and neuroprotective effects of 3,11-Tridecadiene-5,7,9-triyne-1,2-diol are not extensively documented. However, the broader class of polyacetylenes, particularly those isolated from plants of the Asteraceae family such as Bidens pilosa, have demonstrated notable neuroprotective qualities in non-human in vitro and in vivo models. nih.gov Phytochemicals from Bidens pilosa, including polyacetylenes, have been recognized for their neuroprotective, anti-inflammatory, and antioxidant properties. nih.gov

Research on other polyacetylenes has shown they can offer protective benefits against neurotoxicity. nih.gov For instance, studies on various plant-derived neuroprotective agents indicate that they can mitigate cell death through multiple mechanisms. scispace.com While specific data for this compound is not available, the general neuroprotective potential of polyacetylenes suggests it could be a candidate for further investigation in this area.

Table 1: Summary of Potential Neurobiological and Neuroprotective Effects of Related Polyacetylenes

| Biological Effect | Model System | Observed Activity of Related Compounds | Reference |

| Neuroprotection | Murine models | Extracts of Bidens pilosa, rich in polyacetylenes, have shown potential in mitigating neurotoxicity and preserving cerebellar histoarchitecture. | nih.gov |

| Anti-inflammatory | Cell culture | Polyacetylenes from Bidens pilosa have demonstrated anti-inflammatory activity. | mdpi.com |

| Antioxidant | In vitro assays | Phytochemicals from Bidens pilosa, including polyacetylenes, exhibit antioxidant qualities. | nih.gov |

Other Reported Biological Activities (e.g., Antifeedant, Pesticidal)

The role of polyacetylenes as natural defense compounds in plants suggests their potential as antifeedants and pesticides. mdpi.com The Asteraceae family, a known source of this compound, produces a variety of polyacetylenes with demonstrated insecticidal and antifeedant activities. mdpi.comnih.gov

Extracts from Bidens pilosa, a plant rich in polyacetylenes, have shown potent insecticidal activities against various insect larvae. nih.gov For example, methanolic extracts of Bidens pilosa have been reported to have lethal effects on several stored grain pests. Furthermore, specific polyacetylenes isolated from Bidens pilosa have been identified as active insecticidal agents. nih.gov

Antifeedant properties are also a known characteristic of certain polyacetylenes. For instance, derivatives isolated from Artemisia granatensis have exhibited antifeeding effects against several pest insects. nih.gov While direct evidence for this compound is lacking, its chemical nature strongly suggests it may possess similar properties.

Table 2: Summary of Potential Antifeedant and Pesticidal Activities of Related Polyacetylenes

| Biological Activity | Target Organism(s) | Observed Activity of Related Compounds | Reference |

| Insecticidal | Various moth larvae (e.g., Plutella xylostella, Spodoptera litura) | Polyacetylenes from Bidens pilosa showed potent insecticidal activity with significant LD50 values. | nih.gov |

| Insecticidal | Stored grain pests (e.g., Sitophilus oryzae, Oryzaephilus surinamensis) | Methanolic extracts of Bidens pilosa demonstrated significant mortality. | |

| Antifeedant | Pest insects (e.g., Spodoptera littoralis, Myzus persicae) | Polyacetylene derivatives from Artemisia granatensis showed antifeeding effects. | nih.gov |

Mechanistic Investigations of 3,11 Tridecadiene 5,7,9 Triyne 1,2 Diol Bioactivity

Identification of Molecular Targets and Binding Interactions

Detailed research identifying the specific molecular targets of 3,11-Tridecadiene-5,7,9-triyne-1,2-diol is limited. The highly conjugated and reactive nature of polyynes suggests potential for interaction with various biological macromolecules, but specific protein or enzyme targets have not been definitively elucidated for this particular compound.

Enzyme Inhibition Studies (e.g., Mitochondrial Complex I)

There is currently a lack of specific studies investigating the inhibitory effects of this compound on enzymes, including key metabolic complexes like Mitochondrial Complex I. While other natural polyacetylenes have been explored for their enzyme-inhibiting properties, this specific molecule's profile in this regard remains uncharacterized.

Protein-Ligand Interactions

Direct evidence from studies such as co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking, which would detail the binding interactions between this compound and specific proteins, is not available in current literature. Understanding these interactions is crucial for explaining any potential biological effects at a molecular level.

Modulation of Cellular Signaling Pathways

Investigations into how this compound may modulate cellular signaling pathways have not been reported. Research is needed to determine if this compound affects key signaling cascades involved in processes such as inflammation, cell proliferation, or apoptosis.

Structure-Activity Relationship (SAR) Studies

Systematic Structure-Activity Relationship (SAR) studies for this compound are not present in the available scientific literature. Such studies are essential for identifying the key structural features responsible for any observed biological activity.

Impact of Hydroxyl and Alkyne Moieties on Activity

While the hydroxyl groups and the conjugated alkyne system are predicted to be critical for the molecule's reactivity and interactions, no specific studies have been published that systematically evaluate the impact of these functional groups on the biological activity of this compound. The table below illustrates a hypothetical SAR analysis based on general chemical principles, as direct experimental data is unavailable.

| Structural Moiety | Predicted Contribution to Bioactivity |

| 1,2-Diol (Hydroxyl Groups) | May increase water solubility and potential for hydrogen bonding with protein targets. |

| Conjugated Enyne System | The rigid, electron-rich triple bonds could be crucial for binding affinity and specificity to target enzymes or receptors. |

| Terminal Alkene | The position and stereochemistry of the double bonds likely influence the overall shape and fit of the molecule within a binding pocket. |

Influence of Stereochemistry on Biological Efficacy

The stereochemistry of the diol and the configuration of the double bonds are expected to play a pivotal role in the biological efficacy of this compound. The existence of specific stereoisomers, such as (2S)-trideca-3,11-dien-5,7,9-triyne-1,2-diol, implies that biological targets would likely exhibit stereospecific recognition. chemsrc.com However, comparative studies detailing how different stereoisomers affect biological efficacy have not been conducted. Generally, in pharmacologically active natural products, only one stereoisomer displays significant potency, as molecular targets like enzymes and receptors are themselves chiral.

Bioavailability and Metabolism in Model Systems (pre-clinical)

Direct scientific studies on the bioavailability and metabolism of the specific chemical compound this compound in preclinical model systems are not available in current literature. However, to provide insight into the potential pharmacokinetic properties of this C13 polyacetylenic diol, research on structurally similar and well-studied polyacetylenes, particularly falcarindiol (B120969), can be examined as a surrogate. Falcarindiol is a C17 polyacetylenic diol that shares key structural features and is found in plants of the Apiaceae and Asteraceae families.

Pharmacokinetic studies have been conducted on falcarindiol in preclinical models, including rats. frontiersin.orgnih.gov These studies indicate that falcarindiol is rapidly absorbed following oral administration, suggesting that it can cross cellular membranes and become systemically available. frontiersin.orgnih.gov This inherent bioavailability is a critical prerequisite for exerting systemic biological effects. frontiersin.orgnih.gov While detailed metabolic pathways for falcarindiol have not been fully elucidated in the public domain, the fact that it is absorbed and can be detected in circulation underscores its potential for in vivo activity. nih.gov The faster metabolic rate in rats compared to humans is a consideration in these preclinical studies when extrapolating potential human outcomes. nih.gov

In vitro studies using various cell lines further support the notion that polyacetylenic diols can be taken up by cells to exert biological effects. For instance, falcarindiol has been shown to modulate cellular processes in human preadipocyte-derived adipocytes, myotubes, and colon cancer cell lines. nih.govclinicaltrials.gov These studies demonstrate that falcarindiol is active at micromolar concentrations, leading to changes in gene expression and other cellular functions. While not direct measures of bioavailability in a whole organism, these findings confirm that the compound can interact with cellular machinery once it reaches the target cells.

The table below summarizes the effective concentrations of the surrogate compound, falcarindiol, observed in various in vitro model systems, which provides context for the concentrations at which these types of polyacetylenes exhibit biological activity.

| Compound | Cell Line/System | Effective Concentration | Observed Effect |

| Falcarindiol | Human preadipocyte-derived adipocytes | 10–30 µM | Increased basal respiration and ATP production. nih.gov |

| Falcarindiol | Human preadipocyte-derived adipocytes | 3–30 µM | Significantly increased PPARG and FABP4 mRNA expression. nih.gov |

| Falcarindiol | 3T3-L1 adipocytes | 0.3–30 µM | Significant stimulation of insulin-dependent glucose uptake. clinicaltrials.gov |

| Falcarindiol | Caco-2 (colon cancer) cells | 10-20 µg/mL | 50% inhibition of basal cell proliferation. lww.com |

| Falcarindiol | FHs 74 Int. (normal intestinal) cells | 10-20 µg/mL | 50% inhibition of basal cell proliferation. lww.com |

Advanced Analytical Methodologies for 3,11 Tridecadiene 5,7,9 Triyne 1,2 Diol

Extraction and Isolation Techniques from Complex Biological Matrices

The initial and most critical step in the analysis of 3,11-Tridecadiene-5,7,9-triyne-1,2-diol from its natural sources, typically plants of the Asteraceae family, is its efficient extraction and subsequent isolation from a myriad of other metabolites. researchgate.netnih.gov Given the lipophilic nature of many polyacetylenes, the choice of solvent and extraction methodology is paramount to ensure high recovery and purity. pharmpharm.ru

Extraction: The process usually commences with the collection and drying of the plant material (e.g., roots, leaves) to remove water, which can interfere with the extraction of non-polar to moderately polar compounds. The dried material is then ground to a fine powder to increase the surface area for solvent penetration.

A common approach is sequential extraction with solvents of increasing polarity. This allows for the fractionation of compounds based on their solubility. For polyacetylenes like this compound, a typical extraction protocol would involve solvents such as n-hexane, dichloromethane, or ethyl acetate. researchgate.net More polar solvents like methanol (B129727) or ethanol (B145695) may also be used, sometimes assisted by ultrasonication to enhance extraction efficiency. nih.gov For instance, bioassay-guided fractionation of Echinacea pallida roots has utilized n-hexane extracts to isolate cytotoxic polyacetylenes. researchgate.net

Isolation: Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes several chromatographic steps to isolate the target compound.

Column Chromatography: This is a primary tool for the initial cleanup and fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase. The extract is loaded onto the column, and a solvent or a gradient of solvents is passed through it, separating the compounds based on their affinity for the stationary phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity standard of this compound, preparative HPLC is often employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate larger quantities of the compound.

The following table summarizes common extraction and isolation techniques applicable to polyacetylenes.

| Technique | Description | Purpose | Common Solvents/Phases |

| Ultrasonic-Assisted Extraction | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Efficient extraction from plant material. | Methanol, Ethanol |

| Soxhlet Extraction | Continuous extraction of a solid with a hot solvent. | Exhaustive extraction of lipids and other compounds. | n-Hexane, Chloroform |

| Maceration | Soaking the plant material in a solvent for a period of time. | Simple extraction method, often at room temperature. | Dichloromethane, Methanol |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Fractionation and initial purification of crude extracts. | Silica gel, Alumina |

| Preparative HPLC | High-resolution chromatography for isolating pure compounds. | Final purification of the target compound. | Reversed-phase C18 columns |

Chromatographic Separation Techniques (e.g., HPLC, LC-MS) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical separation and purification of polyacetylenes. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and structural identification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polyacetylenes. In this technique, a non-polar stationary phase, typically a C18-bonded silica column, is used with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, providing excellent separation for a wide range of polyacetylenes.

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (like water) and gradually increasing the proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol). This allows for the separation of compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) is frequently used, which can acquire UV-Vis spectra for each peak. Polyacetylenes have characteristic UV absorption maxima due to their conjugated system of double and triple bonds, which aids in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and higher sensitivity, HPLC is coupled with mass spectrometry.

Ionization: Electrospray Ionization (ESI) is a common ionization source for polyacetylenes, as it is a soft ionization technique that typically produces an intact molecular ion.

The table below outlines typical HPLC and LC-MS parameters for polyacetylene analysis.

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from ~50% B to 100% B over 30-40 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection (HPLC) | DAD (scanning from 200-400 nm) |

| Ionization (LC-MS) | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer (LC-MS) | Quadrupole, Ion Trap, Time-of-Flight (TOF) |

Quantitative Analysis Methods (e.g., Spectrophotometric, Chromatographic with Detection)

Accurate quantification of this compound in biological matrices is essential for various studies. This is typically achieved using chromatographic methods with appropriate detection.

Spectrophotometric Quantification (via HPLC-DAD): HPLC with Diode Array Detection (HPLC-DAD) is a widely used method for the quantification of polyacetylenes. researchgate.net

Principle: The method relies on the Beer-Lambert law, which states that the absorbance of a compound at a specific wavelength is directly proportional to its concentration.

Procedure: A calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area (or height) against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The selection of the quantification wavelength is based on the UV maximum of the compound to ensure maximum sensitivity.

Chromatographic Quantification with Mass Spectrometric Detection (LC-MS/MS): For very low concentrations or in highly complex matrices, LC-MS/MS offers superior sensitivity and selectivity.

Principle: This technique utilizes Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent noise reduction and high sensitivity.

Procedure: Similar to HPLC-DAD, a calibration curve is generated using a purified standard. The peak area of the specific MRM transition is used for quantification. nih.gov

The following table summarizes the key aspects of these quantitative methods.

| Method | Principle | Advantages | Disadvantages |

| HPLC-DAD | Absorbance is proportional to concentration. | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to LC-MS/MS. |

| LC-MS/MS (MRM) | Monitoring of a specific precursor-to-product ion transition. | High sensitivity, high selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |

Future Research Directions and Challenges

Advancements in Sustainable Production of 3,11-Tridecadiene-5,7,9-triyne-1,2-diol

The natural abundance of this compound can be low and variable, prompting research into more sustainable and reliable production methods.

Metabolic and Protein Engineering for Enhanced Biosynthesis

Metabolic engineering presents a promising avenue for the enhanced production of falcarinol-type polyacetylenes. nih.gov The biosynthesis of these compounds originates from oleic acid and involves a series of desaturation and hydroxylation steps. nih.gov Key enzymes in this pathway, particularly fatty acid desaturase 2 (FAD2)-type enzymes, have been identified as crucial for the formation of the characteristic carbon-carbon triple bonds. nih.gov

Future research will likely focus on:

Overexpression of key biosynthetic genes: Increasing the expression of genes encoding for acetylenases and hydroxylases in high-biomass producing plants or microbial hosts could lead to higher yields.

Pathway optimization in microbial hosts: Introducing and optimizing the entire biosynthetic pathway in microorganisms like Escherichia coli or Saccharomyces cerevisiae could enable large-scale, controlled fermentation-based production. nih.gov

Hairy root cultures: The use of hairy root cultures has shown potential for producing large amounts of polyacetylenes and could be a valuable tool for studying and optimizing the biosynthetic pathway. researchgate.net

| Research Approach | Organism/System | Potential Outcome |

| Gene Overexpression | Carrot, Tobacco | Increased yield of this compound |

| Pathway Engineering | S. cerevisiae | Scalable and sustainable production |

| Hairy Root Cultures | Carrot | High-density production and pathway elucidation |

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offering a powerful strategy for producing complex molecules like this compound. nih.govresearchgate.net This approach can overcome the limitations of purely chemical synthesis, which often involves harsh reaction conditions and the production of unwanted byproducts.

Future directions in this area may include:

Enzymatic epoxidation and hydrolysis: Utilizing lipases for the stereoselective epoxidation of a precursor molecule, followed by enzymatic hydrolysis to introduce the diol functionality. nih.gov

Biocatalytic oxidation: Employing microbial systems for the specific oxidation of synthetic intermediates to yield the desired final product. researchgate.net

Exploration of Novel Biological Activities and Targets

The known biological activities of this compound and related polyacetylenes are a key driver of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines and exhibit anti-inflammatory properties. preprints.orgresearchgate.netacs.org

Future research will aim to:

Elucidate mechanisms of action: While it is known that falcarindiol (B120969) can modulate inflammatory pathways such as NF-κB and inhibit cyclooxygenase (COX) enzymes, the precise molecular targets and downstream effects require further investigation. preprints.orgresearchgate.netmdpi.com

Investigate synergistic effects: Studies have shown that combinations of different falcarinol-type polyacetylenes can have synergistic effects on inhibiting cancer cell proliferation. nih.govacs.org Further research is needed to understand these interactions and identify optimal combinations for therapeutic applications.

Explore new therapeutic areas: The potent bioactivity of this compound suggests it may have applications beyond cancer and inflammation. Investigating its effects on other cellular processes and disease models could reveal novel therapeutic opportunities.

| Biological Activity | Molecular Target/Pathway | Potential Application |

| Anti-inflammatory | NF-κB, COX-1, COX-2 | Inflammatory diseases |

| Cytotoxic/Anti-cancer | Apoptosis, Cell cycle arrest | Cancer therapy |

| Antimicrobial | Not fully elucidated | Infectious diseases |

Development of this compound as a Biochemical Probe

The unique chemical structure and reactivity of this compound make it a potential candidate for development as a biochemical probe. Its ability to interact with specific biological targets could be exploited to study cellular processes. Future research in this area would involve modifying the molecule to incorporate reporter groups, such as fluorescent tags or biotin, to enable the visualization and identification of its binding partners within cells. This could provide valuable insights into its mechanism of action and help identify new therapeutic targets.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of bioactive molecules. For this compound, these approaches can provide insights into:

Binding interactions: Modeling the docking of the molecule into the active sites of target proteins, such as COX enzymes, can help explain its inhibitory activity and guide the design of more potent analogs.

Reactivity and stability: Computational methods can be used to predict the reactivity of the polyacetylene functional groups and understand the mechanisms of its degradation, which is crucial for developing stable formulations.

Conformational analysis: Understanding the preferred three-dimensional shape of the molecule is important for its interaction with biological targets.

Overcoming Challenges in Stability and Scalability for Research Applications

A significant hurdle in the research and development of this compound is its inherent instability. Polyacetylenes are susceptible to degradation by heat, light, and changes in pH. aau.dk This instability complicates its extraction, purification, and storage, and can affect the reproducibility of biological assays.

Future research must address these challenges by:

Developing improved purification and storage protocols: Techniques such as supercritical fluid chromatography are being explored for the efficient purification of polyacetylenes. researchgate.net Establishing optimal storage conditions to minimize degradation is also critical.

Investigating formulation strategies: Encapsulation or other formulation approaches could protect the compound from degradation and improve its stability for research and potential therapeutic use.

Ensuring scalable production: For extensive preclinical and clinical research, a reliable and scalable supply of the compound is necessary. The advancements in metabolic engineering and chemo-enzymatic synthesis discussed above will be crucial in meeting this demand.

Q & A

Q. How can AI enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer : Train machine learning models on datasets of polyyne derivatives to predict logP, solubility, and reactivity. Use COMSOL Multiphysics for finite element analysis of diffusion kinetics in biological matrices. Validate predictions with experimental data from combinatorial libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.